(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, an ethoxyphenyl group, and a sulfanylidene-diazinane core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common synthetic routes may involve the use of starting materials such as diethylamine, ethoxybenzene, and various sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Steviol Glycosides: Sweet-tasting compounds from Stevia rebaudiana, used as natural sweeteners.
Roflumilast-Related Compounds: Used in pharmaceuticals for their anti-inflammatory properties.
Uniqueness
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its distinct chemical structure allows for a wide range of chemical reactions and biological interactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-25(5-2)17-12-10-16(11-13-17)14-20-21(27)24-23(30)26(22(20)28)18-8-7-9-19(15-18)29-6-3/h7-15H,4-6H2,1-3H3,(H,24,27,30)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJZSYORBOLLSJ-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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